(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a chemical compound with the molecular formula C₉H₁₀N₄O₃ and a molecular weight of 222.2 g/mol . This compound is part of the triazolopyrimidine family and is primarily used in research settings. It is known for its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a hydroxy group at the 7th position .
Preparation Methods
The synthesis of 1-[7-hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves several steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Cyclization: The intermediate formed is then cyclized to form the triazolopyrimidine core.
Chemical Reactions Analysis
1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[7-hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The hydroxy and methoxymethyl groups may play a role in its binding affinity and specificity for these targets . Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other triazolopyrimidine derivatives, such as:
1-[7-Hydroxy-2-(methyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone: This compound lacks the methoxymethyl group and may have different chemical and biological properties.
1-[7-Hydroxy-2-(ethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone: The presence of an ethyl group instead of a methoxymethyl group can affect its reactivity and interactions with molecular targets.
The uniqueness of 1-[7-hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone lies in its specific functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10N4O3 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3/b6-5+ |
InChI Key |
FGOYZJXQZYZYKF-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\1/C=NC2=NC(=NN2C1=O)COC)/O |
Canonical SMILES |
CC(=C1C=NC2=NC(=NN2C1=O)COC)O |
Origin of Product |
United States |
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